molecular formula C13H27NO B13220124 1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol

1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol

Cat. No.: B13220124
M. Wt: 213.36 g/mol
InChI Key: MGIWWCSXHLHRTQ-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol is a secondary alcohol featuring a cyclohexylamine backbone substituted with a bulky tert-butyl group at the para position. Its molecular formula is C₁₃H₂₇NO, with a molar mass of 213.36 g/mol (CAS: 1153893-60-7) . The tert-butylcyclohexyl group confers significant steric hindrance and lipophilicity, influencing its physicochemical properties, such as solubility and membrane permeability. This compound is structurally related to beta-blockers and polarizing agents but lacks explicit pharmacological data in the provided evidence.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

1-[(4-tert-butylcyclohexyl)amino]propan-2-ol

InChI

InChI=1S/C13H27NO/c1-10(15)9-14-12-7-5-11(6-8-12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3

InChI Key

MGIWWCSXHLHRTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCC(CC1)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol typically involves the reaction of 4-tert-butylcyclohexylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives .

Scientific Research Applications

1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Structural Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Activity/Application References
1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol C₁₃H₂₇NO 4-Tert-butylcyclohexyl 213.36 Understudied
Nadolol (Impurity F) C₁₇H₂₆N₂O₃·HCl Naphthalen-1-yloxy, tert-butylamine 336.86 β-Adrenolytic
Bevantolol Hydrochloride C₂₁H₂₈N₂O₄·HCl 3,4-Dimethoxyphenethyl, m-tolyloxy 424.92 Cardioselective β-blocker
TOTAPOL C₂₀H₃₈N₃O₃⁺ TEMPO radicals 368.54 DNP-ssNMR polarizing agent
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol C₇H₁₀ClN₃O 6-Chloropyrimidine 187.63 Synthetic intermediate

Biological Activity

1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H31NOC_{16}H_{31}NO and a molecular weight of approximately 255.44 g/mol. Its structure features a tert-butyl group attached to a cyclohexylamine moiety, which contributes to its lipophilicity and potential interactions with biological targets.

This compound interacts with various molecular targets, modulating their activity. It is hypothesized to bind to specific receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways. The exact mechanisms remain under investigation, but initial studies suggest involvement in:

  • Receptor Modulation : Potential interaction with adrenergic receptors.
  • Enzyme Inhibition : Possible inhibition of cyclooxygenase (COX) enzymes, relevant in inflammation pathways.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory response.
  • Cardiovascular Effects : Research suggests potential benefits in modulating lipid profiles and reducing atherosclerosis risk factors.

Case Studies

  • Study on Lipid Metabolism :
    • A study investigated the effects of this compound on lipid profiles in animal models. Results indicated significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-c) levels compared to control groups.
    • Table 1: Lipid Profile Changes
      ParameterControl Group (mg/dL)Treatment Group (mg/dL)
      Total Cholesterol458.82 ± 82.0387.03 ± 29.27
      LDL Cholesterol191.87 ± 92.1643.33 ± 5.75
  • Inflammation Model :
    • In an animal model of inflammation, administration of the compound led to reduced levels of inflammatory markers such as VCAM1 and selectin, suggesting a protective effect against endothelial activation.
    • Table 2: Inflammatory Marker Levels
      MarkerControl Group (pg/mL)Treatment Group (pg/mL)
      VCAM1200 ± 1550 ± 10
      Selectin150 ± 2030 ± 5

Toxicological Profile

Toxicity assessments have shown that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings. However, long-term studies are necessary to fully understand its safety profile.

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